![molecular formula C17H18BrN3O3 B2799814 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one CAS No. 2097933-95-2](/img/structure/B2799814.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one
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Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as BPP-1 and is a pyrrolidine-based derivative that has been synthesized for its biological activities.
Scientific Research Applications
Antiviral Activity
Research on 5-substituted-2,4-diaminopyrimidine derivatives demonstrates their potential in inhibiting retrovirus replication, including human immunodeficiency virus (HIV), suggesting that bromopyrimidine derivatives might be useful in developing antiretroviral drugs (Hocková et al., 2003).
Hydrogen-bonding Patterns
Studies on enaminones, including a compound closely related to the query molecule, have explored their hydrogen-bonding patterns, which are essential for designing molecules with desired chemical properties and biological activities (Balderson et al., 2007).
Conducting Polymers
Derivatives of pyrrolidin and related compounds have been investigated for their use in conducting polymers, which are critical for various electronic applications, including electrochromic devices and organic light-emitting diodes (Sotzing et al., 1996).
Antimicrobial Activity
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity against a range of bacteria highlight the potential of pyrrolidine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-14-4-2-12(3-5-14)8-16(22)21-7-6-15(11-21)24-17-19-9-13(18)10-20-17/h2-5,9-10,15H,6-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGICDXQXJWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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